Comparative Lipophilicity of the 2,5-Dimethylbenzyl N1-Substituted Scaffold
The N1-(2,5-dimethylbenzyl) substituent of the target compound imparts a higher calculated lipophilicity (cLogP) compared to the N1-unsubstituted analog ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate (CAS 1229302-74-2). Using consensus in silico prediction tools, the target compound's cLogP is estimated at approximately 3.2, representing a substantial increase over the N1-H analog (cLogP ~ 1.5) [1]. This difference in lipophilicity is a key differentiator for membrane permeability and non-specific protein binding.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ~ 3.2 (in silico estimate) |
| Comparator Or Baseline | Ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate (CAS 1229302-74-2) cLogP ~ 1.5 |
| Quantified Difference | Δ cLogP ~ 1.7 log units |
| Conditions | Consensus in silico prediction using ACD/Labs, XLogP3, and Molinspiration algorithms. |
Why This Matters
A >1.5 log unit increase in cLogP directly influences passive membrane permeability and non-specific tissue distribution, making the target compound a more suitable lipophilic building block for probing intracellular targets in cell-based assays.
- [1] Data and calculations from Molinspiration (www.molinspiration.com) and ACD/Labs Percepta platform. Accessed via CAS Common Chemistry and ChemSpider for 1229302-74-2 and 1251630-26-8. View Source
